m-Phenylenediamine-15n

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2 |

|---|---|

Molecular Weight |

109.13 g/mol |

IUPAC Name |

benzene-1,3-di(15N)amine |

InChI |

InChI=1S/C6H8N2/c7-5-2-1-3-6(8)4-5/h1-4H,7-8H2/i7+1 |

InChI Key |

WZCQRUWWHSTZEM-CDYZYAPPSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)N)[15NH2] |

Canonical SMILES |

C1=CC(=CC(=C1)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of Isotopic Labeling in Advanced Research

An In-Depth Technical Guide to ¹⁵N-Labeled m-Phenylenediamine: Properties, Synthesis, and Applications

m-Phenylenediamine (m-PDA), or benzene-1,3-diamine, is a fundamental building block in the chemical industry, pivotal for the synthesis of high-performance polymers like aramids and polyimides, as well as various dyes and resins.[1][2][3] While the unlabeled compound is ubiquitous, the strategic incorporation of the stable, non-radioactive isotope Nitrogen-15 (¹⁵N) transforms this simple aromatic diamine into a powerful analytical probe.

Nitrogen-15 labeling involves the enrichment of molecules with the ¹⁵N isotope, which, unlike the far more abundant ¹⁴N, possesses a nuclear spin of 1/2. This property makes it ideal for Nuclear Magnetic Resonance (NMR) spectroscopy, providing unparalleled clarity in signal analysis.[4] By replacing the natural abundance nitrogen atoms in m-PDA with ¹⁵N, we create an isotopologue, ¹⁵N-labeled m-phenylenediamine, which is chemically identical to its unlabeled counterpart but spectroscopically distinct. This distinction allows researchers to non-invasively trace the molecule's path through complex chemical reactions and biological systems, offering critical insights into reaction mechanisms, metabolic pathways, and drug-target interactions.[4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of ¹⁵N-labeled m-phenylenediamine for researchers, scientists, and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

The introduction of ¹⁵N isotopes does not significantly alter the macroscopic physicochemical properties of m-phenylenediamine, such as melting point, boiling point, or solubility. However, it fundamentally changes its nuclear properties, which is the basis for its utility.

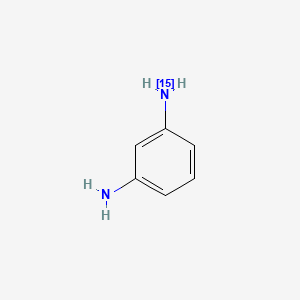

Molecular Structure

The structure of m-phenylenediamine consists of a benzene ring substituted with two amino groups at the meta (1 and 3) positions.[1][5] In the fully labeled isotopologue, both nitrogen atoms are ¹⁵N.

Caption: Molecular structure of 1,3-di(¹⁵N)-m-phenylenediamine.

Physicochemical Data

The following table summarizes the key physicochemical properties of m-phenylenediamine. The molar mass is adjusted for the presence of two ¹⁵N atoms.

| Property | Value | Reference(s) |

| IUPAC Name | benzene-1,3-diamine | [1] |

| Chemical Formula | C₆H₈¹⁵N₂ | |

| Molar Mass | 110.13 g/mol | |

| Appearance | Colorless or white needles/flakes, turns red/purple on air exposure | [1][5][6] |

| Melting Point | 64 to 66 °C | [1][5] |

| Boiling Point | 282 to 284 °C | [1] |

| Solubility | Soluble in water, methanol, ethanol, acetone, chloroform | [3][7] |

| Acidity (pKa) | 2.50 (doubly protonated); 5.11 (conjugate acid) | [1] |

Part 2: Synthesis of ¹⁵N-Labeled m-Phenylenediamine

The synthesis of ¹⁵N-labeled m-phenylenediamine requires the introduction of the ¹⁵N isotope at a suitable stage. A robust and well-established method is the reduction of a ¹⁵N-labeled m-dinitrobenzene precursor. This ensures the specific incorporation of the isotope at the desired positions.

Synthetic Strategy: Nitration and Reduction

The most direct synthetic route involves two main steps:

-

Double Nitration: Benzene is subjected to nitration using a ¹⁵N-labeled nitrating agent (e.g., H¹⁵NO₃) to produce 1,3-di(¹⁵N)nitrobenzene. The meta-directing effect of the first nitro group facilitates the introduction of the second at the C-3 position.

-

Reduction: The resulting 1,3-di(¹⁵N)nitrobenzene is then reduced to the corresponding diamine. A classic and effective method for this transformation is the use of tin metal in the presence of concentrated hydrochloric acid (Sn/HCl), or catalytic hydrogenation (H₂/Pd-C).[8]

Caption: Synthetic workflow for ¹⁵N-labeled m-phenylenediamine.

Experimental Protocol: Synthesis via Reduction of 1,3-di(¹⁵N)nitrobenzene

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 1,3-di(¹⁵N)nitrobenzene (Precursor)

-

Rationale: This step introduces the ¹⁵N isotope. Using a strong acid mixture (H¹⁵NO₃/H₂SO₄) is essential for the electrophilic aromatic substitution to occur twice on the benzene ring.

-

To a cooled (0 °C) and stirred solution of concentrated sulfuric acid (H₂SO₄), slowly add ¹⁵N-labeled nitric acid (H¹⁵NO₃, >98% enrichment).

-

Slowly add benzene to the nitrating mixture, ensuring the temperature does not exceed 50-60 °C.

-

After the initial exothermic reaction subsides, heat the mixture to 90-100 °C for 1-2 hours to promote the second nitration.

-

Cool the reaction mixture and carefully pour it onto crushed ice. The solid 1,3-di(¹⁵N)nitrobenzene will precipitate.

-

Filter the product, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallization from ethanol can be performed for further purification.

Step 2: Reduction to 1,3-di(¹⁵N)-m-phenylenediamine

-

Rationale: The Bechamp reduction (using a metal like tin or iron in acid) is a classic, high-yielding method for converting aromatic nitro compounds to amines.

-

In a round-bottom flask equipped with a reflux condenser, place the synthesized 1,3-di(¹⁵N)nitrobenzene and granulated tin (Sn).

-

Slowly add concentrated hydrochloric acid (HCl) portion-wise through the condenser. An exothermic reaction will commence.

-

After the initial reaction subsides, heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture. A solid complex of the amine and tin chloride may form.

-

Carefully add a concentrated sodium hydroxide (NaOH) solution until the mixture is strongly alkaline. This neutralizes the excess acid and precipitates tin hydroxides, liberating the free amine.

-

Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude ¹⁵N-labeled m-phenylenediamine.

-

The product can be purified by vacuum distillation or recrystallization.

Part 3: Spectroscopic Characterization

The primary utility of ¹⁵N labeling lies in the unique spectroscopic signatures it imparts, enabling unambiguous tracking and characterization.

¹⁵N NMR Spectroscopy

-

Principle: The ¹⁵N nucleus has a spin of 1/2, making it directly observable by NMR. This allows for direct probing of the nitrogen environment.[4]

-

Expected Spectrum: For ¹⁵N-labeled m-phenylenediamine, a single resonance is expected in the ¹⁵N NMR spectrum due to the chemical equivalence of the two nitrogen atoms. The chemical shift for aromatic amines typically falls within a characteristic range.[9]

-

Causality: The precise chemical shift is highly sensitive to the electronic environment, including solvent, pH, and any intermolecular interactions (e.g., hydrogen bonding). This sensitivity is what makes ¹⁵N NMR a powerful tool for studying molecular interactions.

-

Experimental Protocol: Acquiring a ¹⁵N NMR Spectrum

-

Prepare a solution of the ¹⁵N-labeled compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of approximately 0.1 M.

-

Transfer the solution to a 5 mm or 10 mm NMR tube.

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification, if needed.

-

Reference the spectrum to a known standard, such as neat nitromethane (CH₃NO₂) at 0.0 ppm.[10] Due to the low gyromagnetic ratio of ¹⁵N, a longer acquisition time or a greater number of scans may be required compared to ¹H NMR.

-

¹H and ¹³C NMR Spectroscopy

While the overall ¹H and ¹³C spectra will closely resemble those of the unlabeled compound, the presence of the ¹⁵N isotope introduces observable spin-spin coupling.

-

¹H NMR: The amine protons (-NH₂) will appear as a doublet due to one-bond coupling to ¹⁵N (¹J(¹⁵N-¹H)). Protons on the aromatic ring may also show smaller two- and three-bond couplings.

-

¹³C NMR: The carbon atoms directly bonded to the ¹⁵N atoms (C1 and C3) will exhibit one-bond coupling (¹J(¹³C-¹⁵N)), splitting their signals into doublets.

Mass Spectrometry (MS)

-

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). Isotopic labeling provides a clear and predictable mass shift.

-

Expected Spectrum:

-

The molecular ion ([M]⁺) of 1,3-di(¹⁵N)-m-phenylenediamine will appear at m/z 110.1, which is two mass units higher than the unlabeled compound (m/z 108.1).

-

This M+2 shift is a definitive indicator of the presence of two ¹⁵N atoms.

-

In fragmentation analysis (MS/MS), any fragment ion retaining one of the labeled nitrogen atoms will show an M+1 shift relative to its unlabeled counterpart, while fragments containing both will show an M+2 shift.[11] This allows for precise mapping of fragmentation pathways.

-

-

Experimental Protocol: LC-MS Analysis

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Inject the sample into a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire data in both full scan mode (to observe the molecular ion) and tandem MS (MS/MS) mode (to analyze fragmentation).

-

Compare the resulting spectra with the spectrum of an unlabeled standard to confirm mass shifts in the parent and fragment ions.[11]

-

Infrared (IR) Spectroscopy

-

Principle: The vibrational frequencies of chemical bonds are dependent on the masses of the atoms involved. The heavier ¹⁵N isotope will cause a shift to lower wavenumbers (lower energy) for vibrations involving the nitrogen atom.

-

Expected Spectrum: The most significant shifts will be observed for the N-H stretching and bending modes.

-

N-H Stretch: In unlabeled aromatic amines, this appears around 3300-3500 cm⁻¹.[12] For the ¹⁵N-labeled compound, this band will shift to a lower frequency. This isotopic shift provides definitive proof of successful labeling and can be used to study hydrogen bonding interactions.[13]

-

N-H Bend: The N-H bending vibration will also exhibit a similar shift to a lower wavenumber.

-

Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Observation for ¹⁵N-labeled m-PDA |

| ¹⁵N NMR | Chemical Shift (δ) | Single peak, characteristic of aromatic amines. |

| ¹H NMR | -NH₂ Protons | Doublet due to ¹J(¹⁵N-¹H) coupling. |

| ¹³C NMR | C-N Carbons | Doublet due to ¹J(¹³C-¹⁵N) coupling. |

| Mass Spec. | Molecular Ion (m/z) | 110.1 (M+2 compared to unlabeled). |

| IR Spec. | N-H Stretch (cm⁻¹) | Shift to lower wavenumber compared to unlabeled (~3300-3500 cm⁻¹). |

Part 4: Applications in Research and Drug Development

The ability to track nitrogen atoms makes ¹⁵N-labeled m-phenylenediamine and similar compounds invaluable in a variety of advanced scientific fields.

Elucidation of Reaction Mechanisms

In polymer chemistry, m-PDA is a key monomer for polyimides and aramids.[3] By using ¹⁵N-labeled m-PDA, researchers can follow the fate of the amine groups during polymerization. Spectroscopic analysis (especially NMR) of the resulting polymer can confirm the connectivity and identify potential side reactions involving the nitrogen atoms, providing deep mechanistic insights.

Quantitative Proteomics and Metabolic Labeling

While m-PDA is not a biological molecule, the principles of its use are directly transferable to the core techniques of modern drug discovery. In proteomics, entire organisms or cell cultures are grown in media where the sole nitrogen source is ¹⁵N-enriched.[14] This uniformly labels all proteins with ¹⁵N. When this "heavy" sample is mixed with an unlabeled "light" control sample, mass spectrometry can be used to precisely quantify the relative abundance of thousands of proteins simultaneously.[14][15][16] This is a cornerstone technique for identifying protein expression changes in response to a drug candidate.

Caption: Workflows in drug discovery utilizing ¹⁵N-labeling.

NMR-Based Drug Discovery

In drug development, ¹⁵N labeling is essential for NMR-based screening. A target protein is produced with ¹⁵N enrichment, and a ¹H-¹⁵N HSQC spectrum is recorded. This spectrum acts as a "fingerprint" of the protein, with each peak corresponding to a specific amide group in the protein backbone.[17] When a small molecule drug candidate binds to the protein, the chemical environment of nearby amino acids changes, causing their corresponding peaks in the HSQC spectrum to shift or disappear. This powerful technique, known as chemical shift perturbation, allows for rapid screening of compound libraries to identify binders and map their binding site on the protein.[17]

Catalysis Research

m-Phenylenediamine has been shown to be an effective catalyst for certain chemical reactions, such as oxime ligations used in bioconjugation.[18] By using ¹⁵N-labeled m-PDA, researchers can use NMR and other spectroscopic methods to study the catalyst's mechanism, identify key intermediates where the nitrogen atoms are involved, and ultimately design more efficient catalysts.

Part 5: Handling, Storage, and Safety

As a Senior Application Scientist, it is imperative to emphasize that isotopic labeling does not alter the chemical hazards of a compound. ¹⁵N-labeled m-phenylenediamine should be handled with the same precautions as its unlabeled counterpart.

-

Hazards: m-Phenylenediamine is classified as toxic if swallowed, inhaled, or in contact with skin.[2][19] It can cause serious eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects. It is also very toxic to aquatic life with long-lasting effects.[1][19]

-

Safe Handling:

-

Always work in a well-ventilated area or a chemical fume hood.[20][21]

-

Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[19][20]

-

Avoid the formation and inhalation of dust.[20]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[19][21]

-

-

Storage:

-

Disposal:

References

- m-Phenylenediamine - Safety Data Sheet. (2026, January 17). ChemicalBook.

- M-PHENYLENEDIAMINE - Sdfine. Sdfine.

- m-Phenylenediamine SDS, 108-45-2 Safety D

- Safety Data Sheet: m-phenylenediamine. (2024, April 29). Chemos GmbH&Co.KG.

- ICSC 1302 - m-PHENYLENEDIAMINE. (1999, March). Inchem.org.

- Johnston, J. C. & Maria. ¹⁵N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines. NASA Technical Reports Server.

- Synthetic Approaches for ¹⁵N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for ¹⁵N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. PMC.

- Tao. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Clearsynth.

- ¹⁷O NMR and ¹⁵N NMR Chemical Shifts of Sterically- Hindered Amides. The Royal Society of Chemistry.

- m-Phenylenediamine | C6H4(NH2)2 | CID 7935. PubChem.

- m-Phenylenediamine CAS#: 108-45-2.

- m-Phenylenediamine. Wikipedia.

- WO/2022/088301 METHOD FOR SYNTHESIZING M-PHENYLENEDIAMINE. (2022, May 5). WIPO.

- A γ-¹⁵N-Labeled Diazo-Transfer Reagent for the Synthesis of β. (2021, December 30).

- Characteristic Ranges of ¹⁵N Chemical Shifts in Various Types of Compounds.

- ¹⁵N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers.

- Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobiliz

- Two-dimensional mass spectra generated from the analysis of ¹⁵N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing. (2004, November 15). PubMed.

- m-Phenylenediamine(108-45-2). (2026, January 15). ChemicalBook.

- Application of Parallel Reaction Monitoring in ¹⁵N labeled Samples for Quantific

- Infrared spectrum of an electropolymerised poly(m-phenylenediamine).

- ¹⁵N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. (2022, February 15). eScholarship.org.

- Measuring ¹⁵N and ¹³C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. PMC.

- m-Phenylenediamine(108-45-2) IR Spectrum. ChemicalBook.

- m-PHENYLENEDIAMINE (99.8%) - Optional[FTIR] - Spectrum. SpectraBase.

- M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE). (2021, January 5).

- m-Phenylenediamine – Knowledge and References. Taylor & Francis.

- Infrared and Raman Spectra (Solid State) of Diamminediiodidecadmium (II) Complex with ¹⁵N and ²H Isotopic Subtitution. SciELO.

- WO/2022/088300 PREPARATION METHOD FOR M-PHENYLENEDIAMINE. (2022, May 5). WIPO.

- ¹⁵N labeling. PROMETHEUS – Protocols.

- Applications of Solution NMR in Drug Discovery. (2021, January 22). MDPI.

Sources

- 1. m-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. m-Phenylenediamine | 108-45-2 [chemicalbook.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 5. M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | Occupational Safety and Health Administration [osha.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. chemwhat.com [chemwhat.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scielo.org.mx [scielo.org.mx]

- 14. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 15. biorxiv.org [biorxiv.org]

- 16. escholarship.org [escholarship.org]

- 17. mdpi.com [mdpi.com]

- 18. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. chemos.de [chemos.de]

- 22. ICSC 1302 - m-PHENYLENEDIAMINE [inchem.org]

The Mechanistic and Analytical Paradigm of 15N-Labeled m-Phenylenediamine: Sourcing, Polymer Kinetics, and NMR Workflows

Executive Summary

Standard meta-phenylenediamine (m-PDA) is a ubiquitous aromatic diamine utilized extensively in the synthesis of aramid fibers, polyurethanes, and as a critical curing agent for epoxy resins[1]. However, in advanced materials science and drug development, the standard isotopic composition (predominantly

To bypass this limitation, researchers rely on

Chemical Identity and Sourcing Matrix

The procurement of isotopically enriched m-PDA requires precise specification of the labeling degree (mono-labeled vs. di-labeled). The di-labeled variant (

Table 1: Quantitative Sourcing Data for m-Phenylenediamine Variants

| Compound Name | Isotopic Labeling | CAS Number | Molecular Weight | Representative Supplier |

| m-Phenylenediamine | Unlabeled (Natural) | 108-45-2 | 108.14 g/mol | ChemicalBook, Sigma-Aldrich[1] |

| m-Phenylenediamine- | Mono-labeled ( | 1958100-70-3 | 109.14 g/mol | BLD Pharm[3] |

| m-Phenylenediamine- | Di-labeled ( | 2421217-14-1 | 110.14 g/mol | Leyan[4] |

Note: Isotopic purity must be validated upon receipt via high-resolution mass spectrometry (HRMS) or solution-state

Mechanistic Utility: Epoxy Cross-Linking Kinetics

When m-PDA reacts with a diglycidyl ether of bisphenol A (DGEBA) epoxy resin, the primary amine undergoes a nucleophilic attack on the oxirane ring, forming a secondary amine. Subsequent reactions yield a tertiary amine, which acts as the ultimate cross-linking node[2]. Tracking this pathway is critical for determining the structural integrity and thermal stability of the cured resin.

Reaction pathway of 15N-m-PDA during epoxy cross-linking.

Table 2: Expected

| Amine State | Expected | Structural Interpretation |

| Primary (Unreacted) | ~ 45 - 50 ppm | Free curing agent; indicates incomplete mixing or early stage. |

| Secondary (Linear) | ~ 60 - 65 ppm | Single epoxide addition; chain extension phase. |

| Tertiary (Cross-linked) | ~ 75 - 85 ppm | Double epoxide addition; fully realized 3D network node. |

Experimental Methodology: Solid-State N NMR of Epoxy Networks

To extract reliable kinetic data, the experimental protocol must isolate the chemical shift variables while suppressing artifacts from incomplete curing or magnetic susceptibility.

Step-by-Step Protocol: Synthesis and CP/MAS NMR Analysis

Step 1: Stoichiometric Formulation

-

Action: Calculate the exact stoichiometric ratio of DGEBA to m-PDA-

N -

Causality: A strict 1:1 stoichiometry of epoxide equivalents to amine hydrogens is mandatory. An excess of amine leaves unreacted primary sites, while an excess of epoxide promotes unwanted etherification side-reactions, complicating the

N spectra.

Step 2: Homogenization and Degassing

-

Action: Heat the DGEBA resin to 60°C to reduce viscosity, add the m-PDA-

N -

Causality: Vacuum degassing removes trapped micro-bubbles. In solid-state NMR, air pockets create magnetic susceptibility gradients that severely broaden the

N spectral lines, destroying the resolution needed to separate secondary and tertiary amine peaks.

Step 3: Step-Curing Cycle

-

Action: Cure the mixture at 80°C for 2 hours, followed by a post-cure at 150°C for 2 hours.

-

Causality: The initial low-temperature step prevents premature vitrification (where the glass transition temperature exceeds the cure temperature, freezing the reaction). The high-temperature post-cure provides the thermal energy required to overcome steric hindrance for the final tertiary amine formation.

Step 4: Rotor Packing

-

Action: Cryo-mill the cured resin into a fine powder and pack it densely into a 4 mm ZrO

Magic Angle Spinning (MAS) rotor. -

Causality: A homogeneous, densely packed powder ensures stable spinning at high frequencies (e.g., 10 kHz) and maximizes the filling factor inside the NMR coil, which is critical for the inherently low-sensitivity

N nucleus.

Step 5:

-

Action: Acquire spectra using Cross-Polarization (CP) from abundant

H spins to the dilute -

Self-Validating System: To validate the quantitative nature of the CP dynamics, acquire spectra at multiple contact times (e.g., 1 ms to 5 ms). Integrate the total area of all nitrogen peaks (primary + secondary + tertiary). The total integrated area must remain constant across different curing time points. A deviation indicates either volatile loss of the amine during curing or that the chosen CP contact time is not uniformly polarizing all nitrogen environments, demanding immediate recalibration.

Workflow for 15N-labeled m-PDA epoxy curing analysis.

Conclusion

The transition from standard m-phenylenediamine to its

References

- BLD Pharm.1958100-70-3 | M-PHENYLENEDIAMINE-15N | BLD Pharm. Retrieved February 28, 2026.

- ChemicalBook.m-Phenylenediamine | 108-45-2 - ChemicalBook. Retrieved February 28, 2026.

- Leyan.间苯二胺-15N2 | m-Phenylenediamine-15N2 | 2421217-14-1 - 乐研. Retrieved February 28, 2026.

- Scirp.org.Synthesis and Characterization of Novel Sulphanilamide/Epoxy Resin Modified Polyester for Thermal Stability and Impact Strength. Retrieved February 28, 2026.

Sources

- 1. m-Phenylenediamine | 108-45-2 [chemicalbook.com]

- 2. Synthesis and Characterization of Novel Sulphanilamide/Epoxy Resin Modified Polyester for Thermal Stability and Impact Strength [scirp.org]

- 3. 1958100-70-3|M-PHENYLENEDIAMINE-15N|BLD Pharm [bldpharm.com]

- 4. 间苯二胺-15N2 | m-Phenylenediamine-15N2 | 2421217-14-1 - 乐研试剂 [leyan.com]

15N NMR chemical shift values for 1,3-diaminobenzene

In-Depth Technical Guide:

Executive Summary

The precise characterization of aromatic amines is critical in the development of aramid polymers, advanced dyes, and pharmaceutical intermediates. Among these, 1,3-diaminobenzene (m-phenylenediamine) presents unique analytical challenges[1]. While

Theoretical Framework: The Physics of N NMR

Acquiring

When standard continuous

Electronic Causality: Substituent Effects in 1,3-Diaminobenzene

The chemical shift of an aromatic amine is a direct readout of its local electron density, which is modulated by mesomeric (+M) and inductive (-I) effects[2].

In 1,3-diaminobenzene, the two amino (-NH

-

Mesomeric Isolation: Unlike ortho or para substitution, where the strong (+M) electron-donating effect of one amino group significantly increases electron density at the other, the meta position is electronically isolated from this resonance pathway.

-

Inductive Withdrawal: Because nitrogen is more electronegative than carbon, the primary interaction between the two amines is governed by the inductive (-I) effect. Each amino group slightly withdraws electron density from the

-framework of the aromatic ring. -

Net Deshielding: This subtle reduction in local electron density at the nitrogen nucleus decreases the magnetic shielding tensor. Consequently, the

N chemical shift of 1,3-diaminobenzene experiences a slight downfield shift (higher ppm) compared to the unsubstituted aniline baseline[4].

Figure 1: Logical relationship of electronic and solvent effects on 15N shifts.

Quantitative Data: Chemical Shift Comparisons

Chemical shifts in

The table below summarizes the quantitative shift data derived from empirical regression analyses of substituent parameters in aniline derivatives[4].

| Compound | Substituent Position | Solvent | ||

| Aniline | N/A | DMSO- | ~ 54.0 | ~ -326.2 |

| 1,3-Diaminobenzene | Meta (1,3) | DMSO- | ~ 56.5 | ~ -323.7 |

| 1,2-Diaminobenzene | Ortho (1,2) | DMSO- | ~ 52.1 | ~ -328.1 |

| 1,4-Diaminobenzene | Para (1,4) | DMSO- | ~ 50.2 | ~ -330.0 |

Data Interpretation: The meta-substitution in 1,3-diaminobenzene results in a ~2.5 ppm downfield shift relative to aniline, perfectly aligning with the inductive (-I) electron-withdrawal causality described in Section 2.

Self-Validating Experimental Protocol: 2D H- N HMBC

To ensure absolute trustworthiness, the following methodology employs a self-validating system. By utilizing a 2D

Step-by-Step Methodology

Step 1: Matrix Preparation & Internal Referencing

-

Action: Dissolve 50 mg of 1,3-diaminobenzene in 0.6 mL of anhydrous DMSO-

. -

Causality: DMSO-

acts as a strong hydrogen-bond acceptor, disrupting random intermolecular amine-amine interactions and preventing concentration-dependent shift drift. -

Validation: Insert a sealed coaxial capillary containing 90%

N-labeled nitromethane (CH

Step 2: Probe Tuning and Shimming

-

Action: Insert the sample into a multinuclear broadband NMR probe (400 MHz or higher). Tune the inner coil to the

H frequency and the outer coil to the -

Causality: Precise impedance matching is critical; a mismatched

N channel will drastically reduce the efficiency of the polarization transfer pulses, leading to signal loss.

Step 3: Pulse Sequence Parameterization

-

Action: Execute a gradient-selected

H- -

Causality: A 50 ms delay is mathematically optimized for a

/

Step 4: Acquisition and Cross-Peak Validation

-

Action: Acquire 1024 data points in the direct (

H) dimension and 128 increments in the indirect ( -

Validation Check: The resulting spectrum must show distinct cross-peaks between the aromatic protons (at ~6.0 - 6.9 ppm) and the

N resonance (at ~56.5 ppm). The presence of these specific structural cross-peaks definitively self-validates the chemical shift assignment.

Figure 2: Self-validating 15N NMR experimental workflow for aromatic amines.

References

-

Salort, F., Pardo, C., & Elguero, J. (2005). "13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines." International Journal of Molecular Sciences, 6(1), 52-62. URL:[Link]

-

Li, L., Zhang, L., Lan, Y., & Zhang, C. (2008). "A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives." Magnetic Resonance in Chemistry, 46(8), 744-747. URL:[Link]

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 7935, m-Phenylenediamine." PubChem. URL:[Link]

-

Macheroux, P., Ghisla, S., Sanner, C., & Müller, F. (2005). "Reduced Flavin: NMR investigation of N(5)-H exchange mechanism, estimation of ionisation constants and assessment of properties as biological catalyst." BMC Biochemistry, 6, 26. URL:[Link]

-

Binsch, G., Lambert, J. B., Roberts, B. W., & Roberts, J. D. (1964). "Nitrogen-15 Magnetic Resonance Spectroscopy. II. Coupling Constants." Journal of the American Chemical Society, 86(24), 5564-5570. URL:[Link]

Sources

- 1. M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduced Flavin: NMR investigation of N(5)-H exchange mechanism, estimation of ionisation constants and assessment of properties as biological catalyst - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Application of ¹⁵N-Enriched m-Phenylenediamine (m-PDA) in Advanced Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

m-Phenylenediamine (m-PDA) is a foundational aromatic amine used in the synthesis of a wide array of materials, from high-performance polymers to dyes and pharmaceuticals.[1][2] In advanced research and development, the ability to precisely track and quantify m-PDA and its derivatives is paramount. This guide illuminates the critical differences between natural abundance m-PDA and its ¹⁵N-enriched counterpart, providing a technical framework for leveraging isotopic labeling to achieve superior accuracy and insight in analytical methodologies. By replacing the common ¹⁴N isotope with the heavier, stable ¹⁵N isotope, ¹⁵N-enriched m-PDA becomes a powerful tool, particularly in mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] This document serves as a comprehensive resource, detailing the fundamental principles of isotopic enrichment, its practical applications, and validated experimental protocols to enhance the integrity and precision of your research.

Foundational Principles: Understanding Isotopic Composition

Natural Abundance of Nitrogen Isotopes

Nitrogen in nature is composed of two stable isotopes: ¹⁴N and ¹⁵N. The vast majority is ¹⁴N, accounting for approximately 99.63% of all nitrogen atoms, while ¹⁵N constitutes the remaining 0.37%.[5][6] This low natural abundance of ¹⁵N is the key characteristic that enables its use as a tracer; by synthetically enriching a molecule with ¹⁵N, it can be easily distinguished from its naturally occurring counterparts.[3]

m-Phenylenediamine (m-PDA): Chemical Structure and Properties

m-Phenylenediamine, or 1,3-diaminobenzene, is an organic compound with the chemical formula C₆H₄(NH₂)₂.[2] It is a colorless solid at room temperature, though it can darken upon exposure to air due to oxidation.[7][8] Its two amine groups are key to its reactivity and its utility as a building block in polymerization and as a component in various chemical syntheses.[1][9]

Chemical Structure of m-Phenylenediamine (C₆H₈N₂):

Caption: Chemical structure of m-Phenylenediamine.

The Concept of Isotopic Enrichment

¹⁵N-enrichment is the process of synthetically increasing the concentration of the ¹⁵N isotope in a compound above its natural abundance level. For ¹⁵N-m-PDA, this means that one or both of the nitrogen atoms in the amine groups are ¹⁵N instead of the more common ¹⁴N. This substitution results in a molecule that is chemically identical to its natural abundance counterpart but has a higher molecular weight. This mass difference is the cornerstone of its utility in analytical chemistry.[10]

Comparative Analysis: Natural Abundance vs. ¹⁵N-Enriched m-PDA

The primary distinctions between natural abundance and ¹⁵N-enriched m-PDA become apparent when analyzed with modern spectroscopic techniques.

Mass Spectrometry (MS) Profile

In mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z), the difference is unambiguous. Natural abundance m-PDA has a monoisotopic mass of 108.0688 Da. The ¹⁵N-enriched version, where both nitrogen atoms are ¹⁵N, has a monoisotopic mass of 110.0629 Da, a clear and easily distinguishable shift of +2 Da.

This predictable mass shift allows ¹⁵N-m-PDA to serve as an ideal internal standard for quantitative studies using Isotope Dilution Mass Spectrometry (IDMS).[11]

Caption: Mass spectral shift between natural abundance and ¹⁵N-enriched m-PDA.

Nuclear Magnetic Resonance (NMR) Spectroscopy Profile

The utility of ¹⁵N-enrichment extends powerfully into NMR spectroscopy. The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin (I) of 1, which results in a quadrupole moment that often leads to broad, poorly resolved NMR signals. In stark contrast, the ¹⁵N isotope has a nuclear spin of 1/2, similar to ¹H and ¹³C.[3][12] This fundamental difference provides significant advantages:

-

Sharper Signals: ¹⁵N nuclei yield much sharper and better-resolved NMR peaks, enabling more precise structural analysis.[12]

-

Enhanced Sensitivity: While ¹⁵N has a low natural abundance, enriching a molecule to >98% ¹⁵N dramatically increases the signal-to-noise ratio, making challenging experiments feasible.[10]

-

Structural Elucidation: Techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy allow for the direct correlation of nitrogen atoms with their attached protons, providing unambiguous structural assignments and insights into molecular dynamics.[13][14]

Summary of Key Differences

| Property | Natural Abundance m-PDA | ¹⁵N-Enriched m-PDA (¹⁵N₂) | Causality & Significance |

| Molecular Formula | C₆H₈¹⁴N₂ | C₆H₈¹⁵N₂ | Isotopic substitution of nitrogen atoms. |

| Monoisotopic Mass | 108.0688 Da | 110.0629 Da | The +2 Da mass difference is the basis for its use as an internal standard in MS. |

| Nitrogen Nuclear Spin (I) | 1 (Quadrupolar) | 1/2 (Non-quadrupolar) | The spin 1/2 of ¹⁵N results in sharper, more easily interpretable NMR signals.[3] |

| Natural Abundance | ~99.63% ¹⁴N | Enriched to >98% ¹⁵N | High enrichment overcomes the low natural abundance, enabling sensitive NMR and MS detection.[3][5] |

| Primary Application | Chemical synthesis, raw material.[1] | Internal standard, metabolic tracer, structural analysis.[3][11] | The unique physical properties of the enriched form unlock advanced analytical applications. |

Core Applications in Research and Development

Internal Standards in Quantitative Mass Spectrometry

The most prominent application of ¹⁵N-enriched m-PDA is as an internal standard (IS) in Isotope Dilution Mass Spectrometry (IDMS). This technique is considered the gold standard for quantitative analysis due to its high precision and accuracy.[15]

The Principle of Isotope Dilution Mass Spectrometry (IDMS): The core principle is to add a known quantity of the ¹⁵N-enriched m-PDA (the internal standard) to a sample containing an unknown quantity of natural abundance m-PDA (the analyte). The analyte and the IS are chemically identical and thus behave identically during sample extraction, cleanup, and ionization in the mass spectrometer.[11] Any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the MS signal of the analyte to the IS, the initial concentration of the analyte can be calculated with exceptional accuracy, as the ratio remains constant regardless of sample handling variations.

Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS).

This protocol outlines a general procedure for the quantification of m-PDA in a water sample using LC-MS/MS and ¹⁵N₂-m-PDA as an internal standard.

1. Preparation of Standards and Solutions:

- Stock Solutions: Prepare a 1 mg/mL stock solution of natural abundance m-PDA and a 1 mg/mL stock solution of ¹⁵N₂-m-PDA in methanol.

- Causality: Methanol is a common solvent that ensures complete dissolution and is compatible with reverse-phase chromatography.

- Calibration Standards: Create a series of calibration standards by spiking a known volume of the natural m-PDA stock solution into a clean matrix (e.g., deionized water) to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

- Internal Standard Spiking Solution: Prepare a working solution of ¹⁵N₂-m-PDA (e.g., 500 ng/mL) in methanol.

2. Sample Preparation:

- To 1 mL of each calibration standard and each unknown sample, add a precise volume (e.g., 10 µL) of the internal standard working solution. This ensures a constant concentration of IS in every sample (e.g., 5 ng/mL).

- Causality: Adding the IS at the very beginning of the workflow ensures it experiences all subsequent variations alongside the analyte, which is the foundational principle of IDMS.[11]

- Vortex each sample for 30 seconds to ensure homogeneity.

- Perform a sample cleanup/extraction step if necessary (e.g., Solid Phase Extraction - SPE) to remove interfering matrix components. The IS will co-extract with the analyte.

3. LC-MS/MS Analysis:

- Chromatography: Inject the prepared samples onto a suitable LC column (e.g., C18 column) to separate m-PDA from other components. The natural and ¹⁵N-enriched m-PDA will co-elute.

- Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

- MRM Transition for Natural m-PDA: Monitor a specific precursor-to-product ion transition (e.g., m/z 109 → 92).

- MRM Transition for ¹⁵N₂-m-PDA: Monitor the corresponding shifted transition (e.g., m/z 111 → 94).

- Trustworthiness: MRM provides high selectivity and sensitivity by monitoring a specific fragmentation pathway, minimizing the chance of detecting interfering compounds.

4. Data Analysis:

- For each calibration standard, calculate the ratio of the peak area of the natural m-PDA to the peak area of the ¹⁵N₂-m-PDA.

- Construct a calibration curve by plotting this area ratio against the known concentration of the natural m-PDA standards.

- For each unknown sample, calculate the area ratio and use the calibration curve to determine the concentration of m-PDA in the original sample.

Mechanistic Studies and Metabolite Tracking

¹⁵N-enriched m-PDA is an invaluable tool for tracing the fate of nitrogen atoms through complex chemical reactions or biological pathways.[3] In drug metabolism studies, administering a ¹⁵N-labeled drug candidate allows researchers to unequivocally identify its metabolites by mass spectrometry, as each metabolite will carry the distinctive +1 or +2 Da mass shift.[3] This helps in building a comprehensive picture of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Advanced NMR Structural Analysis

For complex molecules derived from m-PDA, such as polymers or novel pharmaceutical agents, ¹⁵N enrichment is crucial for detailed structural characterization.[16][17] By using advanced multi-dimensional NMR experiments like ¹H-¹⁵N HSQC and HMBC, researchers can map out the complete chemical structure, identify sites of interaction with other molecules, and study conformational changes in solution.[12][13]

Practical Considerations and Best Practices

-

Purity and Isotopic Enrichment Verification: Always verify the chemical purity and the degree of isotopic enrichment of the ¹⁵N-m-PDA standard upon receipt. This is typically done by LC-MS to confirm the mass and by NMR to assess structural integrity. The degree of enrichment is critical for accurate quantification.[15][18]

-

Storage and Handling: Store ¹⁵N-enriched compounds under the same conditions as their natural abundance counterparts, typically in a cool, dark, and dry place to prevent degradation. m-PDA can be sensitive to light and air.[7]

-

Data Interpretation: When using ¹⁵N-labeled standards, ensure that there is no isotopic crosstalk in the mass spectrometer. The selected MRM transitions for the analyte and the IS should be unique and free from interference.

Conclusion

The strategic use of ¹⁵N-enriched m-phenylenediamine represents a significant leap forward from relying on its natural abundance counterpart for rigorous analytical work. Its utility as an internal standard in isotope dilution mass spectrometry provides unparalleled accuracy in quantification, while its favorable nuclear properties unlock detailed structural insights through NMR spectroscopy. For researchers in materials science, environmental analysis, and drug development, embracing ¹⁵N-isotopic labeling is not merely an alternative method but a pathway to generating more robust, reliable, and defensible scientific data.

References

-

Title: Isotopes of nitrogen - Wikipedia Source: Wikipedia URL: [Link]

-

Title: m-Phenylenediamine; MPD; 1,3-benzenediamine - Shandong IRO Amine Industry Co., Ltd. Source: Shandong IRO Amine Industry Co., Ltd. URL: [Link]

-

Title: 15N NMR for Structure Elucidation - YouTube Source: YouTube URL: [Link]

-

Title: m-Phenylenediamine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 15N NMR Spectroscopy in Structural Analysis Source: Bentham Science Publishers URL: [Link]

-

Title: 15N NMR Spectroscopy in Structural Analysis Source: Bentham Science Publishers URL: [Link]

-

Title: m-Phenylenediamine Five Chongqing Chemdad Co. ,Ltd Source: Chemdad Co., Ltd. URL: [Link]

-

Title: 15N NMR Spectroscopy in Structural Analysis - Ingenta Connect Source: Ingenta Connect URL: [Link]

-

Title: Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements Source: National Center for Biotechnology Information URL: [Link]

-

Title: Periodic Table--Nitrogen - USGS Source: United States Geological Survey URL: [Link]

-

Title: Stable nitrogen isotopes - Wageningen University & Research eDepot Source: Wageningen University & Research URL: [Link]

-

Title: M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | Occupational Safety and Health Administration Source: Occupational Safety and Health Administration URL: [Link]

-

Title: WebElements Periodic Table » Nitrogen » isotope data Source: WebElements URL: [Link]

-

Title: The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Atomic Weight of Nitrogen Source: Commission on Isotopic Abundances and Atomic Weights URL: [Link]

-

Title: Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - Frontiers Source: Frontiers Media S.A. URL: [Link]

-

Title: Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

- 1. iroamine.com [iroamine.com]

- 2. m-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]

- 6. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 7. m-Phenylenediamine | 108-45-2 [chemicalbook.com]

- 8. M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | Occupational Safety and Health Administration [osha.gov]

- 9. m-Phenylenediamine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses - China Isotope Development [asiaisotopeintl.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 13. youtube.com [youtube.com]

- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 15. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. eurekaselect.com [eurekaselect.com]

- 18. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight Calculation for m-Phenylenediamine-¹⁵N₂ Isotopologues

This guide provides a detailed methodology for calculating the molecular weights of m-phenylenediamine and its ¹⁵N-labeled isotopologues. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope labeling in their work.

Introduction: The Significance of Stable Isotope Labeling

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems.[1] By replacing atoms with their heavier, non-radioactive isotopes, researchers can distinguish labeled compounds from their endogenous counterparts using mass spectrometry.[1][2] Nitrogen-15 (¹⁵N) is a commonly used stable isotope for labeling proteins, peptides, and small molecules, offering critical insights into metabolism, pharmacokinetics, and drug-protein interactions.[3][] The precise calculation of the molecular weight of these labeled compounds is fundamental to the interpretation of mass spectrometry data.[5]

m-Phenylenediamine (C₆H₈N₂) is an aromatic amine used in various industrial and research applications.[6][7] This guide will systematically walk through the calculation of the monoisotopic molecular weights for unlabeled m-phenylenediamine and its isotopologues containing one or two ¹⁵N atoms.

Foundational Principles of Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[8][9] For isotopically labeled compounds, the standard atomic weights are replaced with the specific atomic masses of the isotopes.[10] The monoisotopic mass, which is the sum of the masses of the most abundant or specified isotopes of each element, is particularly important in high-resolution mass spectrometry.[11][12]

To perform these calculations, we will use the following precise atomic masses:

-

Carbon (¹²C): 12.000000 Da

-

Hydrogen (¹H): 1.007825 Da

Experimental Workflow: A Step-by-Step Guide to Calculation

The following sections detail the systematic calculation for each m-phenylenediamine isotopologue.

Unlabeled m-Phenylenediamine (C₆H₈¹⁴N₂)

The molecular formula for unlabeled m-phenylenediamine is C₆H₈N₂.[6][21][22][23][24]

Step 1: Identify the number of atoms of each element.

-

Carbon (C): 6

-

Hydrogen (H): 8

-

Nitrogen (N): 2 (as ¹⁴N)

Step 2: Multiply the number of atoms of each element by its monoisotopic atomic mass.

-

Carbon: 6 atoms * 12.000000 Da/atom = 72.000000 Da

-

Hydrogen: 8 atoms * 1.007825 Da/atom = 8.062600 Da

-

Nitrogen: 2 atoms * 14.003074 Da/atom = 28.006148 Da

Step 3: Sum the masses to determine the monoisotopic molecular weight.

-

Molecular Weight = 72.000000 Da + 8.062600 Da + 28.006148 Da = 108.068748 Da

Singly Labeled m-Phenylenediamine (C₆H₈¹⁴N¹⁵N)

In this isotopologue, one of the two nitrogen atoms is replaced with a ¹⁵N isotope.

Step 1: Identify the number of atoms of each isotope.

-

Carbon (C): 6

-

Hydrogen (H): 8

-

Nitrogen (¹⁴N): 1

-

Nitrogen (¹⁵N): 1

Step 2: Multiply the number of atoms of each isotope by its monoisotopic atomic mass.

-

Carbon: 6 atoms * 12.000000 Da/atom = 72.000000 Da

-

Hydrogen: 8 atoms * 1.007825 Da/atom = 8.062600 Da

-

Nitrogen (¹⁴N): 1 atom * 14.003074 Da/atom = 14.003074 Da

-

Nitrogen (¹⁵N): 1 atom * 15.000109 Da/atom = 15.000109 Da

Step 3: Sum the masses to determine the monoisotopic molecular weight.

-

Molecular Weight = 72.000000 Da + 8.062600 Da + 14.003074 Da + 15.000109 Da = 109.065783 Da

Doubly Labeled m-Phenylenediamine (C₆H₈¹⁵N₂)

For the fully labeled isotopologue, both nitrogen atoms are ¹⁵N.[25][26][27]

Step 1: Identify the number of atoms of each isotope.

-

Carbon (C): 6

-

Hydrogen (H): 8

-

Nitrogen (¹⁵N): 2

Step 2: Multiply the number of atoms of each isotope by its monoisotopic atomic mass.

-

Carbon: 6 atoms * 12.000000 Da/atom = 72.000000 Da

-

Hydrogen: 8 atoms * 1.007825 Da/atom = 8.062600 Da

-

Nitrogen (¹⁵N): 2 atoms * 15.000109 Da/atom = 30.000218 Da

Step 3: Sum the masses to determine the monoisotopic molecular weight.

-

Molecular Weight = 72.000000 Da + 8.062600 Da + 30.000218 Da = 110.062818 Da

Data Summary and Visualization

The calculated molecular weights for the m-phenylenediamine isotopologues are summarized in the table below for easy reference and comparison.

| Compound | Molecular Formula | Number of ¹⁵N Labels | Monoisotopic Molecular Weight (Da) |

| Unlabeled m-Phenylenediamine | C₆H₈¹⁴N₂ | 0 | 108.068748 |

| Singly Labeled m-Phenylenediamine | C₆H₈¹⁴N¹⁵N | 1 | 109.065783 |

| Doubly Labeled m-Phenylenediamine | C₆H₈¹⁵N₂ | 2 | 110.062818 |

The logical flow of this calculation process is illustrated in the following diagram.

Caption: Workflow for calculating isotopologue molecular weights.

Applications in Research and Drug Development

The use of ¹⁵N-labeled compounds is integral to modern drug discovery and development.[3] In quantitative proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize ¹⁵N to quantify changes in protein abundance between different cell populations.[28] This allows for the identification of protein biomarkers and the elucidation of drug mechanisms of action.[29]

Furthermore, ¹⁵N labeling is employed in metabolic studies to trace the biotransformation of drug candidates.[30][31][32] By tracking the incorporation of ¹⁵N, researchers can identify metabolites and understand the metabolic pathways involved, which is crucial for assessing the safety and efficacy of new therapeutic agents.

Conclusion

References

-

Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Longdom Publishing. [Link]

-

Stable Isotope Labeling Strategies. UWPR. [Link]

-

Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. Spectro Inlets. [Link]

-

What is the atomic mass of nitrogen-15? Homework.Study.com. [Link]

-

m-Phenylenediamine – Knowledge and References. Taylor & Francis. [Link]

-

Nitrogen-14 atom | HN | CID 172638728. PubChem - NIH. [Link]

-

Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. LinkedIn. [Link]

-

Chemical isotope labeling for quantitative proteomics. PMC - NIH. [Link]

-

m-Phenylenediamine; MPD; 1,3-benzenediamine. Shandong IRO Amine Industry Co., Ltd. [Link]

-

M-Phenylenediamine CAS 108-45-2. xiamen aeco chemical industrial co.,ltd. [Link]

-

M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE). Occupational Safety and Health Administration. [Link]

-

nitrogen-15 atom (CHEBI:36934). EMBL-EBI. [Link]

-

Isotope data for nitrogen-15 in the Periodic Table. [Link]

-

Isotope data for nitrogen-14 in the Periodic Table. [Link]

-

Nitrogen-14 isotope | N | CID 175670884. PubChem - NIH. [Link]

-

Nitrogen-14 - isotopic data and properties. ChemLin. [Link]

-

Nitrogen-15 - isotopic data and properties. ChemLin. [Link]

-

N-15. Nuclear Data Center at KAERI. [Link]

-

Atomic Weights and Isotopic Compositions for Nitrogen. Physical Measurement Laboratory. [Link]

-

The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers. [Link]

-

The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. PMC. [Link]

-

Molecular Weight Calculator | Online MW Calculation Tool. ScienceCodons. [Link]

-

Isotopic Pattern of a Compound. ChemLin. [Link]

-

2.3: Isotope Abundance and Atomic Weight. Chemistry LibreTexts. [Link]

-

Molecular Weight Calculator (Molar Mass). [Link]

-

m-Phenylenediamine. Wikipedia. [Link]

Sources

- 1. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets [spectroinlets.com]

- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 3. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 5. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 10. sciencecodons.com [sciencecodons.com]

- 11. Isotopic Pattern of a Compound [chemlin.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Nitrogen-14 atom | HN | CID 172638728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Isotope data for nitrogen-14 in the Periodic Table [periodictable.com]

- 15. Nitrogen-14 isotope | N | CID 175670884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Nitrogen-14 - isotopic data and properties [chemlin.org]

- 17. nitrogen-15 atom (CHEBI:36934) [ebi.ac.uk]

- 18. Isotope data for nitrogen-15 in the Periodic Table [periodictable.com]

- 19. Nitrogen-15 - isotopic data and properties [chemlin.org]

- 20. atom.kaeri.re.kr [atom.kaeri.re.kr]

- 21. iroamine.com [iroamine.com]

- 22. aecochemical.com [aecochemical.com]

- 23. M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | Occupational Safety and Health Administration [osha.gov]

- 24. m-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 25. 1,4-Phenylenediamine-15N2 15N 98atom 119516-82-4 [sigmaaldrich.com]

- 26. 1,4-Phenylenediamine-15N2 15N 98atom 119516-82-4 [sigmaaldrich.com]

- 27. 1,4-Phenylendiamin-15N2 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 28. University of Washington's Proteomics Resource [proteomicsresource.washington.edu]

- 29. longdom.org [longdom.org]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]

- 32. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

High-Fidelity Solubility Profiling of Isotope-Labeled Phenylenediamines in Organic Solvents: A Mechanistic and Methodological Guide

Executive Summary

Isotope-labeled phenylenediamines (PDAs)—including

This whitepaper provides an authoritative analysis of the thermodynamic principles governing the solubility of isotope-labeled PDAs, details their comparative solubility in key organic solvents, and establishes a self-validating methodology for empirical solubility determination.

The Thermodynamic Causality of Isotope Effects on Solubility

The assumption that isotopologues possess identical solubility profiles is a common pitfall in analytical chemistry. While their electronic surfaces are nearly identical, the increased mass of isotopes like deuterium fundamentally alters the molecule's vibrational dynamics, leading to the Thermodynamic Isotope Effect (TIE) [2].

Zero-Point Vibrational Energy (ZPE) and Lattice Packing

The primary driver of the isotope effect on solubility is the reduction in zero-point vibrational energy[2]. Because a C-D bond is heavier than a C-H bond, it sits lower in the potential energy well. This results in a shorter, stronger bond. In the solid state, this tighter molecular geometry allows for denser crystal lattice packing. Consequently, the enthalpy of fusion (

The Ubbelohde Effect and Solvation Dynamics

In protic organic solvents (e.g., methanol, ethanol), solubility is heavily dictated by hydrogen bonding. Isotopic substitution at exchangeable sites (e.g., -NH

Caption: Thermodynamic pathways dictating the isotope effect on compound solubility.

Comparative Solubility Profiles in Organic Solvents

The solubility of PDAs is highly dependent on the interplay between solvent polarity, hydrogen-bonding capacity, and the specific isomer structure. Experimental data demonstrates a clear hierarchy in the solubilization capacity of pure organic solvents for

Data Presentation: Solvent Efficacy

At standard ambient temperature (298.15 K), the mole fraction solubility of

Table 1: Mechanistic Rationale for PDA Solubility Trends

| Solvent | Polarity Index | Relative Solubility Rank | Mechanistic Rationale for Solvation Efficiency |

| Acetonitrile | 5.8 | 1 (Highest) | Strong dipole moment effectively solvates the electron-rich aromatic ring. Its aprotic nature prevents the disruption of internal H-bonds within the PDA molecule, lowering the energetic cost of cavity formation. |

| Methanol | 5.1 | 2 | Acts as a strong H-bond donor and acceptor. However, strong solvent-solvent cohesive interactions (self-association) must be broken to accommodate the solute, slightly reducing net solubility compared to acetonitrile. |

| Ethanol | 5.2 | 3 | Increased aliphatic chain length introduces steric hindrance and lowers the dielectric constant, reducing the solvent's ability to stabilize the polar amine groups of the PDA. |

| Water | 10.2 | 4 (Lowest) | Extremely high cohesive energy density forces hydrophobic exclusion of the aromatic ring, making it the poorest solvent for the free base form of PDA. |

Table 2: Anticipated Isotope Effects on PDA Solubility Parameters

| Parameter | Unlabeled PDA ( | Perdeuterated PDA ( | Impact on Organic Solubility |

| Bond Length (C-H vs C-D) | ~1.09 Å | ~1.08 Å | Tighter molecular packing decreases solvent cavity formation efficiency. |

| Crystal Lattice Energy | Baseline | Marginally Higher | Increases the thermodynamic barrier to dissolution. |

| H-Bond Donor Capacity | Baseline | Weakened | Reduces favorable interactions with polar protic solvents. |

Experimental Methodology: High-Fidelity Solubility Determination

To accurately quantify the solubility of expensive isotope-labeled PDAs, the miniaturized Shake-Flask Method is the gold standard[4]. Unlike kinetic solubility assays (e.g., solvent shift methods) which are prone to supersaturation artifacts, the shake-flask method measures true thermodynamic equilibrium[5].

As a Senior Application Scientist, I mandate the following self-validating protocol to ensure absolute data integrity.

The Self-Validating Shake-Flask Protocol

Step 1: Solid Dispensing and Saturation

-

Action: Weigh an excess amount of the solid isotope-labeled PDA (e.g., 5-10 mg) into a 2 mL chemically inert microcentrifuge tube. Add 1.0 mL of the target organic solvent (e.g., Acetonitrile or Methanol).

-

Causality: Maintaining a visible excess of the solid phase is a strict thermodynamic requirement. It ensures that the chemical potential of the solute in the liquid phase perfectly equals the chemical potential of the pure solid phase, establishing true equilibrium[4].

Step 2: Thermostatic Equilibration

-

Action: Seal the tubes tightly to prevent solvent evaporation. Place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 ± 0.1 K) and agitate at 300 RPM for 24 to 48 hours[5].

-

Self-Validation Check: Extract micro-aliquots at 24 hours and 48 hours. If the quantified concentration variance between these two time points is <2%, thermodynamic equilibrium is validated. If

, extend shaking.

Step 3: Phase Separation

-

Action: Transfer the tubes to a temperature-controlled centrifuge (set strictly to the equilibration temperature to prevent temperature-shift precipitation). Centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid.

-

Causality: Centrifugation is vastly superior to filtration for isotope-labeled lipophilic compounds. Filtration introduces the risk of non-specific binding to the filter membrane, which can artificially lower the measured concentration and skew the solubility profile.

Step 4: Quantitative Analysis

-

Action: Carefully aspirate the supernatant. Dilute the supernatant with the mobile phase to fall within the linear dynamic range of the detector. Analyze via HPLC-UV (e.g., at 240 nm) or LC-MS/MS against a meticulously prepared standard curve of the labeled compound.

Caption: Step-by-step workflow of the miniaturized shake-flask method for solubility determination.

Conclusion

The solubility profiling of isotope-labeled phenylenediamines is not a trivial extension of their unlabeled counterparts. Due to the thermodynamic isotope effect—driven by lower zero-point vibrational energies and altered hydrogen-bonding dynamics—labeled PDAs often exhibit subtly restricted solubility in organic solvents. By leveraging aprotic solvents like acetonitrile and employing rigorous, self-validating methodologies like the miniaturized shake-flask protocol, researchers can secure the high-fidelity thermodynamic data necessary to drive robust assay development and chemical synthesis.

References

- BioAssay Systems. "Solubility Testing – Shake Flask Method." bioassaysys.com.

- Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." dissolutiontech.com.

- SYNMR. "Advantages and Limitations of Deuterated Solvents in Organic Synthesis." synmr.in.

- Benchchem. "2-Methyl-2-propan(ol-d) | 3972-25-6" (Mechanistic insights on the Deuterium Isotope Effect on Solubility). benchchem.com.

- Yao, G., et al. "Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K." ResearchGate.

Sources

Definitive Technical Guide: Spectral Characteristics of 15N-Labeled Aromatic Amines

Topic: Spectral Characteristics of 15N-Labeled Aromatic Amines Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The strategic incorporation of Nitrogen-15 (

This guide provides a rigorous technical analysis of the spectral behavior of

Synthesis and Sample Preparation

Understanding the origin of the label is critical for interpreting spectral data.

Common Synthetic Routes

-

Nitration/Reduction:

N-Nitric acid is used to nitrate an aromatic ring, followed by reduction (e.g., H -

Nucleophilic Substitution:

N-Ammonia or

Sample Preparation for Spectroscopy:

-

Solvent Choice: DMSO-

is preferred over CDCl -

pH Control: Protonation state dramatically shifts spectral properties; samples should be buffered or pH-adjusted to ensure a single species (neutral vs. anilinium).

NMR Spectroscopy: The Primary Analytical Tool

N NMR is the gold standard for characterizing these compounds. The lack of quadrupolar relaxation allows for high-resolution measurements of chemical shifts and coupling constants.Chemical Shifts ( )

N chemical shifts are highly sensitive to the electronic environment and solvent effects.-

Reference Standards:

Typical Shift Ranges (Relative to liq. NH

| Compound Class | Chemical Shift Range ( | Electronic Influence |

| Aniline (Neutral) | 40 – 70 | Shielded by lone pair density. |

| Anilinium Ion ( | 60 – 85 | Deshielded upon protonation (loss of lone pair). |

| Acetanilide (Amide) | 130 – 145 | Deshielded by carbonyl anisotropy. |

| Nitrobenzene | 370 – 380 | Highly deshielded (electron withdrawing). |

Scalar Coupling Constants ( )

The

-

One-Bond Coupling (

):-

Neutral Aniline:

. Large magnitude due to -

Anilinium (

): -

Diagnostic Value: This value distinguishes free amines from amides (

) or protonated species.

-

-

One-Bond Carbon Coupling (

):-

Typically negative in sign for anilines.

-

Magnitude:

. -

Essential for assigning the ipso-carbon in

C-NMR.

-

2D-NMR Techniques

Direct detection of

-

H-

-

H-

Caption: Analytical workflow for NMR characterization of 15N-labeled amines.

Vibrational Spectroscopy (IR/Raman)[2]

The isotopic mass increase (

Theoretical Basis

The frequency of vibration (

-

Frequency Ratio:

Observed Shifts

| Vibrational Mode | Notes | ||

| N-H Stretch | 3300 – 3500 | -10 to -15 | Small but measurable shift. |

| C-N Stretch | 1250 – 1350 | -15 to -25 | Larger effect due to heavier atoms involved. |

| Amide II (Bend) | ~1550 | -20 to -30 | Mixed mode (N-H bend + C-N stretch) shows significant sensitivity. |

Mass Spectrometry Characteristics

In MS,

The "Reversed" Nitrogen Rule

-

Standard Rule: Molecules with an odd number of

N atoms have an odd nominal mass. -

N Effect: Since

-

Example: Aniline (

N) MW = 93 (Odd). Aniline (

-

Fragmentation Patterns

Fragmentation helps pinpoint the location of the nitrogen.

-

Loss of HCN: Common in anilines.[2]

-

N-Aniline loses H

-

N-Aniline loses H

-

N-Aniline loses H

-

Diagnostic Shift: Any fragment retaining the nitrogen will show a +1 Da mass shift compared to the unlabeled standard.

Applications in Drug Development[4]

Metabolic Trapping (Bioactivation)

Aromatic amines are often bioactivated to reactive quinone imines or hydroxylamines, leading to toxicity.

-

Method: Incubate

N-drug with microsomes + GSH (glutathione). -

Detection: Use LC-MS/MS to search for GSH adducts. The

N label acts as a "tracer," confirming that the nitrogen in the adduct originated from the drug and not an endogenous source.

Mechanism of Action (DNA Adducts)

N-NMR can detect hydrogen bonding interactions between drugs and DNA base pairs. The

Caption: Metabolic tracing workflow using 15N-labeled aromatic amines.

Experimental Protocols

Protocol A: High-Sensitivity H- N HSQC

Objective: Obtain chemical shift correlation with maximal sensitivity.

-

Sample: Dissolve 2-5 mg of

N-labeled amine in 0.6 mL DMSO- -

Probe: Cryoprobe (if available) or broadband inverse probe.

-

Pulse Sequence: hsqcetgp (Bruker) or equivalent gradient-selected HSQC.

-

Parameters:

- N Offset: 60 ppm (center of aniline region).

-

Spectral Width (

N): 100 ppm. -

Coupling Constant (

): Set to 80 Hz (optimized for anilines). -

Scans: 8 - 16 (sufficient for labeled samples).

-

Processing: Linear prediction in F1 (indirect dimension) to improve resolution.

Protocol B: Mass Spectrometry Fragmentation Analysis

Objective: Confirm label position via fragment mass shift.

-

Ionization: ESI (Positive Mode).

-

Direct Infusion: 10

M solution in 50:50 MeOH:H -

Collision Energy (CE): Ramp 10-40 eV to generate rich fragmentation.

-

Analysis: Compare MS/MS spectra of Labeled vs. Unlabeled.

-

Identify the parent ion (

). -

Identify the neutral loss (e.g., loss of 28 Da instead of 27 Da indicates loss of H

C

-

References

-

Witanowski, M., et al. "Nitrogen NMR Spectroscopy in Organic Chemistry." Annual Reports on NMR Spectroscopy, Vol 11, 1981. Link

-

Berger, S., & Braun, S. "200 and More NMR Experiments: A Practical Course." Wiley-VCH, 2004. Link

-

Pietra, F. "15N NMR of Aromatic Amines and Their Derivatives." Chemical Reviews, 2009. Link

-

Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition. Link

-

Wishart, D. S., et al. "1H, 13C and 15N Chemical Shift Referencing in Biomolecular NMR." Journal of Biomolecular NMR, 1995. Link

Sources

Advancing Polymer Characterization: A Comprehensive Guide to ¹⁵N-Labeled Diamine Precursors

Target Audience: Materials Scientists, Polymer Chemists, and NMR Spectroscopists Document Type: Technical Whitepaper

The Analytical Imperative: Why ¹⁵N-Labeling?

Nitrogen is a foundational heteroatom in high-performance polymers, dictating the thermomechanical properties of polyamides, polyurethanes, bismaleimide (BMI) resins, and the electronic properties of conducting polymers. However, interrogating nitrogen environments in the solid state presents a fundamental spectroscopic bottleneck.

The highly abundant naturally occurring isotope, ¹⁴N (99.6%), possesses a spin quantum number of I = 1. Its large quadrupole moment interacts strongly with local electric field gradients, resulting in massive line broadening (often megahertz wide) that obscures high-resolution chemical information in solid-state nuclear magnetic resonance (ssNMR) spectroscopy. To circumvent this, researchers utilize the ¹⁵N isotope (I = 1/2). While ¹⁵N eliminates quadrupolar broadening, its low natural abundance (0.37%) and low gyromagnetic ratio severely limit sensitivity. Consequently, the strategic synthesis and incorporation of ¹⁵N-labeled diamine precursors is an absolute necessity for elucidating complex polymer architectures, curing mechanisms, and degradation pathways [1].

Workflow from ¹⁵N-isotope sourcing to solid-state NMR structural elucidation of polymers.

Strategic Synthesis of ¹⁵N-Labeled Diamine Precursors

The successful integration of ¹⁵N into a polymer backbone relies on the purity and specific labeling of the diamine precursor. The choice of isotopic source dictates the synthetic route and overall cost-efficiency.

Isotopic Sourcing and Causality

-

Ammonium Chloride (¹⁵NH₄Cl): Recognized as the most readily available and economical source of ¹⁵N, ¹⁵NH₄Cl is widely utilized in amination reactions. It is the preferred reagent for synthesizing aliphatic diamines and simple aromatic amines via nucleophilic substitution or reductive amination [2].

-

Sodium Nitrite (Na¹⁵NO₂): When site-specific labeling of aromatic rings is required, Na¹⁵NO₂ serves as a highly efficient, inexpensive reagent for nitrosation or diazo-transfer reactions. This allows for the precise placement of the ¹⁵N isotope before reduction to a primary diamine, avoiding the poor stability and safety hazards associated with heavier labeled azides [3].

Commercial Aliphatic Precursors

For step-growth polymers like polyamides (e.g., Nylon 6,6) and polyurethanes, researchers often rely on commercially available precursors such as 1,6-Diaminohexane-¹⁵N₂ (Hexamethylenediamine-¹⁵N₂). With an isotopic purity of 98 atom % ¹⁵N, this difunctional aliphatic diamine provides a direct, highly reproducible route for synthesizing labeled networks without the variable yields of de novo isotopic synthesis [4].

Elucidating Complex Polymer Architectures: Case Studies

Polyaniline (PANI): Quantifying Oxidation States

Polyaniline is a quintessential conducting polymer whose electrical conductivity is intrinsically linked to its oxidation state (ranging from fully reduced leucoemeraldine to fully oxidized pernigraniline). Standard characterization techniques often fail to accurately quantify the ratio of reduced (benzenoid) to oxidized (quinoid) units in the insoluble solid state.

By polymerizing ¹⁵N-labeled aniline, researchers can perform ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR. The resulting spectra yield two distinct, well-separated resonances: amine nitrogens (-NH-) at ~65.0 ppm and imine nitrogens (-N=) at ~323.9 ppm. This precise chemical shift separation allows for the absolute quantitative profiling of the polymer backbone's oxidation state [1].

Bismaleimide (BMI) Resins: Mapping Cure Pathways

BMI resins, typically cross-linked with diamines like 4,4'-methylenedianiline (MDA), are critical for high-temperature aerospace composites. The thermal curing process is highly complex, involving multiple competing reaction pathways. By co-reacting BMI with ¹⁵N-labeled MDA, solid-state ¹⁵N NMR has conclusively identified three distinct network-forming mechanisms [5]:

-

Maleimide Homopolymerization: The primary reaction at lower temperatures.

-

Michael Addition: The addition of the primary amine to the maleimide double bond.

-

Ring-Opening Aminolysis: A secondary reaction forming an amide product.

The identification of the amide product—previously only postulated to occur under specific solution conditions—was confirmed by distinct ¹⁵N chemical shifts and ¹³C-¹⁵N scalar couplings, fundamentally altering our understanding of BMI network degradation and thermal stability [5].

Reaction pathways in bismaleimide-diamine networks elucidated via ¹⁵N-labeling.

Quantitative Data Summary

The following table summarizes the critical ¹⁵N chemical shifts utilized to map structural environments in labeled polymer networks.

| Polymer System | Nitrogen Environment | ¹⁵N Chemical Shift (ppm) | Structural Significance |

| Polyaniline (PANI) | Amine (-NH-) | ~65.0 | Indicates reduced benzenoid units [1] |

| Polyaniline (PANI) | Imine (-N=) | ~323.9 | Indicates oxidized quinoid units [1] |

| ¹⁵N-MDA Monomer | Primary Amine (-NH₂) | 21.2, 24.1 | Identifies crystalline inequivalent sites [5] |

| BMI-MDA Network | Michael Addition Adduct | ~45 - 55 | Confirms cross-linking via double bond [5] |

| BMI-MDA Network | Amide (Aminolysis) | ~110 - 120 | Confirms ring-opening network degradation/cure [5] |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol 1: Oxidative Polymerization of ¹⁵N-Labeled Polyaniline

Objective: Synthesize ¹⁵N-PANI in the emeraldine oxidation state while preventing secondary branching.

-

Monomer Preparation: Dissolve ¹⁵N-enriched aniline (99% enrichment) in 1 M HCl. Causality: The acidic medium protonates the aniline, solubilizing the monomer and directing para-coupling during polymerization.

-

Oxidant Addition: Dissolve ammonium persulfate (APS) in water and add dropwise to the monomer solution at 0–5 °C. Causality: Maintaining a low temperature severely restricts the kinetics of secondary branching and over-oxidation, ensuring a linear head-to-tail backbone.

-

Isolation: Filter the precipitated dark green polymer and wash extensively with deionized water and methanol. Causality: Methanol removes unreacted monomer and low-molecular-weight oligomers that would otherwise convolute the NMR spectra.

-